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Abstract & Scientific Rationale
Abltide (Sequence: EAIYAAPFAKKK) is a synthetic peptide substrate derived from the C-

terminus of the Abl tyrosine kinase. It is widely used in in vitro kinase assays to measure the

activity of c-Abl or BCR-Abl (the target of Imatinib/Gleevec). While radiometric assays (

P-ATP) or ELISA are standard, Western blotting offers a non-radioactive visual confirmation of
phosphorylation and peptide integrity.

The Challenge: At approximately 1.3 kDa, Abltide is too small for standard Glycine-SDS-PAGE.

It migrates with the dye front and passes through standard 0.45 µm membranes during

transfer. Furthermore, small peptides bind weakly to PVDF and detach during immunodetection

washing steps.

The Solution: This protocol utilizes a Tricine-SDS-PAGE system (Schägger & von Jagow) for

high-resolution separation of peptides <10 kDa, combined with Glutaraldehyde Fixation to

covalently crosslink the peptide to the membrane via its lysine residues.
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The following diagram outlines the critical path from kinase reaction to immunodetection.
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Figure 1: Operational workflow for detecting small phospho-peptides. The fixation step is the

defining differentiator from standard blotting.

Protocol Part I: Kinase Reaction (Sample
Generation)
Context: This step generates the phosphorylated species. If you already have samples,

proceed to Part II.

Reagents:

Abltide (Stock 1 mg/mL in water).

Recombinant Abl Kinase (c-Abl or BCR-Abl).

Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl

, 1 mM DTT).

ATP (10 mM stock).

Procedure:

Mix: Combine 2 µg Abltide, 100 ng Abl Kinase, and Kinase Buffer in a microtube.

Start: Initiate reaction with 200 µM ATP (final concentration).

Incubate: 30 minutes at 30°C.
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Stop: Add equal volume of 2X Tricine Sample Buffer (see below) and heat at 95°C for 5

minutes.

Protocol Part II: Tricine-SDS-PAGE
Rationale: Standard Glycine-SDS-PAGE cannot resolve bands below 10 kDa. The Tricine

system separates proteins/peptides in the 1–100 kDa range.[1][2][3][4][5][6]

A. Gel Composition (16.5% Separating Gel)
Prepare the following monomer solutions. Do not use standard Laemmli buffers.

Component Stacking Gel (4%) Spacer Gel (10%)
Separating Gel
(16.5%)

Acrylamide/Bis

(49.5% T, 3% C)
1 mL 1.5 mL 5 mL

Gel Buffer (3M Tris,

pH 8.45)
3 mL 2.5 mL 5 mL

Glycerol - - 1.5 g (approx 1.2 mL)

Water 8 mL 3.5 mL 3.8 mL

10% SDS 100 µL 75 µL 150 µL

APS (10%) 100 µL 75 µL 75 µL

TEMED 10 µL 7.5 µL 7.5 µL

Note: The "Spacer Gel" is optional but highly recommended for sharpening bands of

peptides <5 kDa.

Running Buffer (Cathode): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS (pH ~8.25).

Running Buffer (Anode): 0.2 M Tris, pH 8.9.

B. Electrophoresis[3][4][7][8][9]
Load 10–20 µL of sample.
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Run at 30 V (constant voltage) until the sample enters the stacking gel.

Increase to 100 V until the dye front reaches the bottom.

Observation: The Coomassie G-250 dye (if used in sample buffer) will run ahead of the

peptide.

Protocol Part III: Transfer & Fixation (The "Make or
Break" Step)
Rationale: Small peptides transfer rapidly and bind poorly. Glutaraldehyde crosslinks the

primary amines (Lysines in Abltide) to the membrane matrix.

A. Transfer Conditions
Membrane: Use 0.2 µm PVDF.[6] Do not use 0.45 µm PVDF or Nitrocellulose.[6]

Activation: Wet PVDF in 100% Methanol for 15 seconds, then equilibrate in Transfer Buffer.

Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol (Methanol is crucial for

hydrophobic retention of peptides).

Settings:

Semi-Dry:[6] 3 mA/cm² for 20 minutes.

Wet Tank: 90 V for 30 minutes (Keep cold).

Warning: Do not transfer for 1 hour; the peptide will pass through the membrane.

B. Glutaraldehyde Fixation
Perform this step immediately after transfer, before blocking.

Wash the membrane briefly (1 min) in PBS to remove transfer buffer.

Incubate membrane in 0.5% (v/v) Glutaraldehyde in PBS for 20 minutes at room temperature

with gentle shaking.
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Safety: Work in a fume hood. Glutaraldehyde is toxic.

Wash membrane 3 x 5 minutes with TBS-T (Tris-Buffered Saline + 0.05% Tween-20) to

remove glutaraldehyde.

Protocol Part IV: Immunodetection
Rationale: Abltide contains Tyrosine (Y). Phosphorylation is detected using a broad-spectrum

Phospho-Tyrosine antibody.[7]

Step Reagent Time/Condition

Blocking 5% BSA in TBS-T 1 Hour @ RT

Primary Ab

Anti-Phosphotyrosine (Clone

4G10 or P-Tyr-100) Dilution:

1:1000 in 3% BSA/TBS-T

Overnight @ 4°C

Wash TBS-T 3 x 5 mins

Secondary Ab

HRP-linked Anti-Mouse (or

Rabbit) IgG Dilution: 1:2000 -

1:5000

1 Hour @ RT

Wash TBS-T 3 x 5 mins

Detection
ECL Substrate (High

Sensitivity recommended)
~1-5 min exposure

Note on Blocking: Do not use Non-Fat Dry Milk. Milk contains casein (a phosphoprotein) which

causes high background with anti-phosphotyrosine antibodies. Use BSA.

Troubleshooting & Validation
Signaling Pathway Context
Understanding the kinase activity being measured is essential for troubleshooting.
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Figure 2: The phosphorylation mechanism. The antibody specifically targets the Phospho-

Tyrosine on the output peptide.

Common Issues
No Signal:

Cause: Peptide blew through the membrane. Fix: Reduce transfer time or use two

membrane layers (check the second layer).[6]

Cause: Peptide washed off. Fix: Ensure Glutaraldehyde fixation was fresh and timed

correctly.

High Background:

Cause: Milk used for blocking.[8][9] Fix: Switch to BSA.

Cause: Glutaraldehyde not washed out. Fix: Increase TBS-T washes after fixation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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